2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine

Description

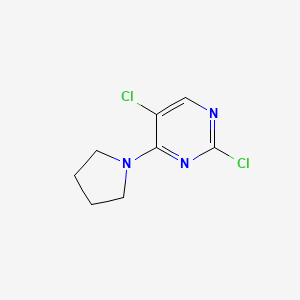

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2,5-dichloro-4-pyrrolidin-1-ylpyrimidine |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 |

InChI Key |

BFYATRKQWPZPBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,5 Dichloro 4 Pyrrolidin 1 Ylpyrimidine

Detailed Retrosynthetic Analysis and Strategic Disconnections

The retrosynthesis of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine begins by identifying the most logical bond disconnection. The key structural feature is the carbon-nitrogen (C-N) bond linking the pyrrolidine (B122466) ring to the C4 position of the pyrimidine (B1678525) core. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction.

Therefore, the primary disconnection breaks this C-N bond, leading to two precursor molecules: the electrophilic pyrimidine core, 2,4,5-Trichloropyrimidine (B44654) , and the nucleophile, Pyrrolidine . This approach is strategically sound as 2,4,5-Trichloropyrimidine is a well-established, albeit advanced, intermediate.

A further retrosynthetic step involves the deconstruction of 2,4,5-Trichloropyrimidine. This precursor is not typically prepared from simpler pyrimidines by direct chlorination due to regioselectivity issues. Instead, it is synthesized from a more functionalized starting material. A common and effective strategy is to start from 5-Chlorouracil (B11105) . The two hydroxyl groups of the uracil (B121893) tautomer can be converted into chlorine atoms using a suitable chlorinating agent. 5-Chlorouracil itself can be synthesized from Uracil through electrophilic chlorination. This multi-step pathway ensures the correct placement of the chlorine atoms on the final pyrimidine ring.

Preparation of Advanced Pyrimidine Precursors and Intermediates (e.g., 2,4,5-Trichloropyrimidine)

One established method involves treating 5-Chlorouracil with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). The reaction mixture is heated to reflux to drive the conversion of the keto groups into chlorides. chemicalbook.com

Another approach utilizes thionyl chloride (SOCl₂) in a solvent such as dichloroethane. This method also requires heating under reflux for an extended period to achieve complete conversion. google.com The molar ratio of 5-chlorouracil to thionyl chloride can range from 1:1 to 1:30, with reaction times varying from 1 to 60 hours. google.com

A more recent, two-step procedure starts from uracil. First, uracil is treated with sodium hypochlorite (B82951) in an acidic medium (e.g., sulfuric acid) to produce 5-chlorouracil. google.com Subsequently, the 5-chlorouracil is reacted with bis(trichloromethyl) carbonate to yield 2,4,5-trichloropyrimidine. google.com This method avoids some of the harsher reagents used in other protocols.

| Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|

| 5-Chlorouracil | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Heated to reflux overnight | chemicalbook.com |

| 5-Chlorouracil | Thionyl chloride (SOCl₂) in Dichloroethane | Insulation reflux for 1-60 hours | google.com |

| Uracil | 1. Sodium hypochlorite, Sulfuric acid 2. Bis(trichloromethyl) carbonate | 1. 5-25 °C 2. 60-65 °C | google.com |

Mechanistic Elucidation of Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyrrolidine Functionalization

The introduction of the pyrrolidine moiety onto the 2,4,5-trichloropyrimidine core proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is highly regioselective. The pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. The chlorine atoms at positions C2, C4, and C5 further activate the ring.

The attack of the nucleophile (pyrrolidine) preferentially occurs at the C4 position. This selectivity is governed by electronic factors. The C4 and C2 positions are the most electron-deficient (activated) sites. However, attack at C4 is generally favored over C2. This can be explained by considering the stability of the Meisenheimer intermediate formed upon nucleophilic addition. The negative charge in the intermediate formed by C4 attack can be delocalized over the N1 nitrogen and the C5 and C2 substituents, leading to a more stable resonance hybrid compared to the intermediate from C2 attack. stackexchange.com Frontier molecular orbital theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the preferred site for nucleophilic attack. stackexchange.comwuxiapptec.com

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature Regimes, Stoichiometry of Reagents)

The efficiency of the SNAr reaction is highly dependent on the reaction conditions.

Solvent Systems: A variety of polar aprotic solvents can be employed, including tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), dimethylformamide (DMF), and alcohols like isopropanol (B130326) or ethanol. The choice of solvent can influence reaction rates and solubility of the reagents.

Temperature Regimes: The reaction can often be carried out at temperatures ranging from ambient room temperature to the reflux temperature of the chosen solvent. Mild heating is sometimes required to ensure a reasonable reaction rate and drive the reaction to completion.

Stoichiometry of Reagents: Typically, a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) is used to ensure full consumption of the 2,4,5-trichloropyrimidine. A base is also added, usually in slight excess relative to the pyrrolidine, to neutralize the hydrochloric acid (HCl) generated during the reaction.

| Parameter | Typical Range/Options | Purpose/Rationale |

|---|---|---|

| Solvent | THF, Acetonitrile, DMF, Isopropanol, Ethanol | To dissolve reactants and facilitate the reaction; polarity can influence rate. |

| Temperature | 20 °C to 80 °C (or reflux) | To control the reaction rate and ensure completion. |

| Pyrrolidine Stoichiometry | 1.1 - 1.5 equivalents | To ensure complete conversion of the limiting pyrimidine reagent. |

| Base Stoichiometry | 1.2 - 2.0 equivalents | To scavenge the HCl byproduct, preventing protonation of the nucleophile. |

Influence of Catalytic Systems and Basic Conditions on Reaction Efficiency and Regioselectivity

The presence of a base is crucial for the success of this SNAr reaction. As the substitution reaction proceeds, one equivalent of HCl is produced. This acid will protonate the basic nitrogen of the pyrrolidine nucleophile, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to act as an acid scavenger.

While traditional catalysts are not typically required for this direct SNAr reaction due to the high activation of the pyrimidine ring, the choice of base and solvent system can significantly impact reaction efficiency. The regioselectivity, however, is primarily dictated by the inherent electronic properties of the 2,4,5-trichloropyrimidine substrate, leading consistently to substitution at the C4 position.

Green Chemistry Approaches and Sustainable Synthetic Protocol Development (e.g., Aqueous Media, Microwave-Assisted Synthesis)

In line with the principles of green chemistry, efforts have been made to develop more sustainable protocols for SNAr reactions.

Microwave-Assisted Synthesis: One significant advancement is the use of microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. A nucleophilic aromatic substitution of a bisnonaflate with pyrrolidine has been successfully performed in a pressure tube under microwave irradiation at 120 °C for 1 hour, demonstrating the utility of this technology for similar transformations. researchgate.net This rapid heating minimizes the formation of degradation byproducts.

Aqueous Media: Exploring the use of water as a reaction solvent is another key green chemistry goal. While the reactants may have limited water solubility, the use of phase-transfer catalysts or aqueous-organic biphasic systems can facilitate the reaction, reducing the reliance on volatile organic compounds (VOCs). Microwave-assisted syntheses of nitrogen-containing heterocycles have been successfully carried out in alkaline aqueous media, suggesting the feasibility of this approach. organic-chemistry.org

Exploration of Alternative Synthetic Routes and Convergent Synthesis Strategies

While the sequential synthesis starting from uracil or 5-chlorouracil is the most direct and commonly employed route, alternative strategies can be considered.

One theoretical alternative involves reversing the order of substitution and chlorination. For example, one could start with a 4-pyrrolidinyl-substituted pyrimidine precursor and then perform a dichlorination at the C2 and C5 positions. However, this approach is often problematic. The pyrrolidine group is an electron-donating group, which would deactivate the ring towards certain types of electrophilic chlorination and could be sensitive to the harsh conditions required for other chlorination methods.

A convergent synthesis strategy would involve preparing two complex fragments separately and then joining them. For the synthesis of this compound, this is less applicable due to the simplicity of the pyrrolidine nucleophile. The linear, stepwise approach described previously remains the most logical and efficient method for constructing this specific molecule. The robustness of the SNAr reaction on the 2,4,5-trichloropyrimidine intermediate makes it the cornerstone of the synthetic plan.

Advanced Purification Techniques and Isolation Protocols for High Purity Compound Acquisition

The acquisition of highly pure this compound is crucial for its application in further chemical synthesis and analysis. The isolation of this compound from a reaction mixture often requires advanced purification techniques to remove unreacted starting materials, byproducts, and other impurities. The primary methods for achieving high purity of this substituted pyrimidine include column chromatography and recrystallization, each with its own set of optimized conditions.

One of the most effective methods for the purification of this compound is flash column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For this compound, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to effectively separate a wide range of organic compounds.

A detailed protocol for the purification of this compound by column chromatography has been reported. oregonstate.edu In a typical procedure, the crude product is first adsorbed onto a small amount of silica gel. This is achieved by dissolving the crude material in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure. This "dry loading" method ensures that the compound is introduced to the column in a concentrated band, leading to better separation. The column is packed with silica gel and equilibrated with a non-polar solvent system, such as heptane. The purification is then carried out using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. A common solvent system for this purification is a mixture of ethyl acetate (B1210297) and heptane. The elution is typically started with 100% heptane, and the concentration of ethyl acetate is gradually increased, for example, from 0% to 8%. oregonstate.edu

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. Fractions containing the pure this compound are then combined and the solvent is removed under reduced pressure to yield the purified compound as a solid. The purity of the final product can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

Interactive Data Table: Column Chromatography Parameters for the Purification of this compound

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of 0–8% Ethyl Acetate in Heptane |

| Loading Technique | Crude product adsorbed on silica (Dry Loading) |

| Elution Profile | Gradual increase in polarity |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Final Product Form | White Solid |

Recrystallization is another powerful technique for the purification of solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. While a specific recrystallization protocol for this compound is not extensively detailed in the available literature, general principles for the recrystallization of substituted pyrimidines can be applied. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For dichloropyrimidine derivatives, solvents such as ethanol, ethyl acetate, or mixtures involving these solvents are often employed for recrystallization. For instance, 2-methyl-5-nitro-4,6-dichloropyrimidine has been successfully recrystallized from ethyl acetate. google.com The process would typically involve dissolving the crude this compound in a minimal amount of a suitable hot solvent. The hot solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently cooled further in an ice bath to maximize the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent to remove any adhering impurities, and dried under vacuum.

The choice of solvent is critical and often determined empirically. A solvent screening can be performed on a small scale to identify the optimal solvent or solvent mixture for recrystallization.

Interactive Data Table: General Recrystallization Solvents for Dichloropyrimidine Derivatives

| Solvent | Potential Applicability |

| Ethyl Acetate | Reported for recrystallization of a related dichloropyrimidine derivative. google.com |

| Ethanol | Commonly used for the recrystallization of polar organic compounds. |

| Toluene (B28343) | A less polar option that may be suitable depending on the impurity profile. |

| Heptane/Ethyl Acetate | A solvent mixture that can be fine-tuned for optimal solubility characteristics. |

The purity of the isolated this compound is typically confirmed by analytical methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for structural verification and purity assessment. The ¹H NMR spectrum of the purified compound in deuterochloroform (CDCl₃) shows a characteristic singlet for the pyrimidine proton at approximately 7.97 ppm. The protons of the pyrrolidine ring appear as multiplets in the regions of 3.73-3.93 ppm and 1.89-2.01 ppm. oregonstate.edu

Interactive Data Table: ¹H NMR Data for Purified this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.97 | s | 1H (pyrimidine ring) | oregonstate.edu |

| 3.73-3.93 | m | 4H (pyrrolidine ring) | oregonstate.edu |

| 1.89-2.01 | m | 4H (pyrrolidine ring) | oregonstate.edu |

By employing these advanced purification and isolation protocols, this compound can be obtained with a high degree of purity, which is essential for its intended downstream applications.

Comprehensive Spectroscopic and Analytical Characterization for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of a molecule. For 2,5-dichloro-4-pyrrolidin-1-ylpyrimidine, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the single proton on the pyrimidine (B1678525) ring. The pyrrolidine protons would likely appear as two multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to have a chemical shift around 3.5-3.8 ppm, being deshielded by the electronegative nitrogen. The protons on the other two carbons of the pyrrolidine ring (β-protons) would likely resonate further upfield, around 1.9-2.2 ppm. The lone proton on the pyrimidine ring, being in an electron-deficient aromatic system, is expected to be significantly deshielded and appear as a singlet in the aromatic region, likely between 8.0 and 8.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The pyrimidine ring is expected to show four distinct signals. The carbon atom situated between the two nitrogen atoms would likely have a chemical shift in the range of 155-165 ppm. The two chlorine-bearing carbons would also be significantly deshielded, with predicted chemical shifts in the 150-160 ppm range. The carbon atom attached to the pyrrolidine group would resonate at a slightly lower field, estimated to be around 140-150 ppm. The pyrrolidine ring would exhibit two signals: one for the two equivalent carbons bonded to the nitrogen (α-carbons) around 45-55 ppm, and another for the two equivalent β-carbons around 25-35 ppm.

Predicted NMR Data for this compound

| ¹H NMR Data | |||

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 8.5 | Singlet | 1H | Pyrimidine C-H |

| 3.5 - 3.8 | Multiplet | 4H | Pyrrolidine α-CH₂ |

| 1.9 - 2.2 | Multiplet | 4H | Pyrrolidine β-CH₂ |

| ¹³C NMR Data | |

| Predicted Chemical Shift (ppm) | Assignment |

| 155 - 165 | Pyrimidine C2 |

| 150 - 160 | Pyrimidine C5 (C-Cl) |

| 150 - 160 | Pyrimidine C2 (C-Cl) |

| 140 - 150 | Pyrimidine C4 (C-N) |

| 45 - 55 | Pyrrolidine α-C |

| 25 - 35 | Pyrrolidine β-C |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉Cl₂N₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with additional peaks at [M+2]⁺ and [M+4]⁺. The relative intensities of these peaks would be approximately in a 9:6:1 ratio, which is a distinctive signature for dichlorinated compounds. docbrown.infoneu.edu.tr

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of a chlorine atom, leading to a prominent [M-Cl]⁺ ion. The pyrrolidine ring could also undergo fragmentation, potentially through the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. libretexts.org

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 221.0225 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 223.0195 | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |

| [M+4]⁺ | 225.0166 | Molecular ion (with two ³⁷Cl) |

| [M-Cl]⁺ | 186.0536 | Loss of a chlorine atom |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. vandanapublications.com For this compound, the IR spectrum would be expected to show characteristic absorption bands. researchgate.netresearchgate.netvscht.czspecac.com The C-H stretching vibrations of the pyrrolidine ring would appear in the region of 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration from the pyrrolidine-pyrimidine bond would be expected around 1300-1350 cm⁻¹. The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type |

| 2850 - 2960 | C-H stretch (pyrrolidine) |

| 1400 - 1600 | C=N and C=C stretch (pyrimidine ring) |

| 1300 - 1350 | C-N stretch (pyrimidine-pyrrolidine) |

| 600 - 800 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The pyrimidine ring system in this compound constitutes the primary chromophore. Substituted pyrimidines typically exhibit strong absorption bands in the UV region. researchgate.netnih.govnih.govacs.org It is expected that this compound would show one or more absorption maxima (λ_max) between 200 and 400 nm, corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring. The exact position and intensity of these bands would be influenced by the chloro and pyrrolidinyl substituents.

Predicted UV-Vis Spectroscopy Data

| Wavelength (λ_max) | Type of Transition |

| ~260-280 nm | π→π |

| ~300-320 nm | n→π |

Chromatographic Methods (HPLC, GC, TLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers. brewerscience.comproquest.comchromatographytoday.combitesizebio.comslideshare.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of this compound, GC could also be employed for purity analysis. A capillary column with a non-polar stationary phase would likely provide good separation. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of purity. The compound would be spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The position of the spot, represented by its retention factor (Rf), would be characteristic of the compound in that solvent system.

Computational and Theoretical Investigations of 2,5 Dichloro 4 Pyrrolidin 1 Ylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for calculating various electronic properties. mdpi.comjchemrev.com For 2,5-dichloro-4-pyrrolidin-1-ylpyrimidine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its three-dimensional structure and conformational possibilities. nih.govnih.govnih.gov

Geometry optimization provides the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.com The planarity of the pyrimidine (B1678525) ring and the puckering of the pyrrolidine (B122466) ring, along with the orientation of the pyrrolidine group relative to the pyrimidine core, are key structural features determined through this process.

Conformational energetics involves studying the energy differences between various spatial arrangements (conformers) of the molecule. The primary conformational flexibility in this compound arises from the rotation around the C4-N(pyrrolidine) bond. DFT calculations can map the potential energy surface for this rotation, identifying the most stable conformer(s) and the energy barriers between them.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-Cl | 1.735 | N1-C2-N3 | 125.8 |

| C5-Cl | 1.729 | C4-N3-C2 | 115.2 |

| C4-N(pyrrolidine) | 1.385 | Cl-C5-C4 | 118.9 |

| N1-C6 | 1.312 | N(pyrrolidine)-C4-C5 | 121.5 |

| Dihedral Angles (°) | |||

| C5-C4-N(pyrrolidine)-C(pyrrolidine) | 45.2 | ||

| N3-C4-N(pyrrolidine)-C(pyrrolidine) | -135.7 |

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acadpubl.eu The energy of the HOMO is associated with the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govacadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the nitrogen atoms of the pyrimidine ring, while the LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly the carbon atoms bonded to the chlorine atoms. mdpi.comacadpubl.eu

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. nih.gov Red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue-colored regions signify positive potential (electron-poor areas) and are prone to nucleophilic attack. nih.gov In this compound, the MEP map would likely show negative potential around the pyrimidine nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. mdpi.com Conversely, positive potential would be expected around the hydrogen atoms and potentially near the chlorine-substituted carbon atoms, indicating sites for nucleophilic attack. nih.gov

| Property | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 5.63 |

Quantum Chemical Descriptors and Their Correlation with Experimental Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors can be correlated with experimental observations to build predictive models. nih.gov Key global reactivity descriptors are calculated from the HOMO and LUMO energies:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The inverse of hardness (S = 1/η), indicating the capacity of a species to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.comijcce.ac.ir For instance, a higher chemical potential suggests better nucleophilicity, while a higher electrophilicity index indicates stronger electrophilic character. By calculating these values for this compound, its reactivity profile can be established and compared with related compounds to predict its behavior in chemical reactions, such as its susceptibility to nucleophilic substitution at the chloro-substituted positions.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.035 |

| Chemical Hardness (η) | 2.815 |

| Global Softness (S) | 0.355 |

| Electrophilicity Index (ω) | 2.893 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Exploration

While quantum mechanics calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. nih.gov This allows for the exploration of the conformational ensemble—the collection of different shapes a molecule can adopt at a given temperature.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic solution-phase conditions. The simulation would reveal the dynamic nature of the pyrrolidine ring's puckering and the rotation around the C-N bond connecting it to the pyrimidine ring. Analysis of the MD trajectory can provide information on preferred conformations, the lifetime of these conformations, and the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds. researchgate.net

In Silico Prediction of Chemical Transformations and Reaction Pathway Analysis

Computational methods can be used to predict the outcomes of chemical reactions and to analyze their mechanisms. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile. The reactivity of different positions on the pyrimidine ring generally follows the order C4(6) > C2 » C5. acs.org

DFT calculations can be employed to model the entire reaction pathway for such a transformation. This involves locating the transition state structures and calculating the activation energies for the substitution at the C2 and C5 positions. By comparing these activation barriers, one can predict which chlorine atom is more readily substituted. The analysis can also elucidate the role of the pyrrolidine group in modulating the reactivity of the pyrimidine ring. Such in silico studies are invaluable for understanding reaction selectivity and for designing synthetic routes. acs.orgoregonstate.edu

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property, such as chemical reactivity or a physicochemical characteristic. mdpi.com These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) for each compound and then using statistical methods to correlate these descriptors with the observed property. nih.gov

In a non-clinical context, a QSAR model could be developed for a series of substituted 4-pyrrolidinylpyrimidines, including this compound, to predict their reactivity in a specific class of reactions or properties like chromatographic retention time. The descriptors used in such a model could include quantum chemical descriptors (like HOMO/LUMO energies), steric parameters (e.g., molecular volume), and electronic parameters (e.g., dipole moment). mdpi.com A validated QSAR model can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing experimental efforts.

Chemical Reactivity and Derivatization Strategies for 2,5 Dichloro 4 Pyrrolidin 1 Ylpyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at Dichloro Positions

The two chlorine atoms on the pyrimidine (B1678525) ring of 2,5-dichloro-4-pyrrolidin-1-ylpyrimidine are expected to be amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The regioselectivity of these reactions, i.e., whether the substitution occurs at the C2 or C5 position, can often be controlled by the choice of catalyst, ligands, and reaction conditions. In many dihalopyrimidine systems, the chlorine at the 4-position (analogous to the 5-position in this case, considering the substitution pattern) is often more reactive. nih.govnih.gov

Suzuki-Miyaura Coupling for Aryl/Alkenyl Group Introduction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. mdpi.com It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with a variety of aryl and vinyl boronic acids or esters to introduce aryl and alkenyl groups at either the C2 or C5 position. By carefully selecting the palladium catalyst and reaction conditions, it may be possible to achieve selective mono- or di-substitution. For instance, using a catalyst system like Pd(PPh₃)₄ with a suitable base such as K₂CO₃ or K₃PO₄ in a solvent like 1,4-dioxane (B91453) or toluene (B28343) would likely facilitate this transformation. mdpi.com

Table 1: Predicted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Position of Substitution | Catalyst | Base | Solvent | Expected Product |

| 1 | C5 (mono-arylation) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5-Chloro-4-(pyrrolidin-1-yl)-2-phenylpyrimidine |

| 2 | C2 & C5 (di-arylation) | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 4-(Pyrrolidin-1-yl)-2,5-diphenylpyrimidine |

Sonogashira Coupling for Alkynyl Group Incorporation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov It is expected that this compound would react with terminal alkynes under Sonogashira conditions to yield the corresponding alkynylated pyrimidines. The regioselectivity would likely be influenced by the steric and electronic properties of the alkyne and the specific catalytic system employed. A common catalyst system for this reaction is Pd(PPh₃)₄ and CuI in the presence of a base like triethylamine (B128534). nih.gov

Table 2: Predicted Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Position of Substitution | Catalyst System | Base | Solvent | Expected Product |

| 1 | C5 (mono-alkynylation) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 5-Chloro-4-(pyrrolidin-1-yl)-2-(phenylethynyl)pyrimidine |

| 2 | C2 & C5 (di-alkynylation) | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Toluene | 4-(Pyrrolidin-1-yl)-2,5-bis(phenylethynyl)pyrimidine |

Stille Coupling for Organotin Reagent Functionalization

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. This compound is predicted to be a suitable substrate for Stille coupling with various organostannanes, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl groups. A catalyst such as Pd(PPh₃)₄ would likely be effective in a non-polar solvent like toluene or THF.

Table 3: Predicted Stille Coupling of this compound with Tributyl(vinyl)stannane

| Entry | Position of Substitution | Catalyst | Solvent | Expected Product |

| 1 | C5 (mono-vinylation) | Pd(PPh₃)₄ | Toluene | 5-Chloro-4-(pyrrolidin-1-yl)-2-vinylpyrimidine |

| 2 | C2 & C5 (di-vinylation) | Pd₂(dba)₃ | THF | 4-(Pyrrolidin-1-yl)-2,5-divinylpyrimidine |

Buchwald-Hartwig Amination for Amine Moiety Introduction

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the chloro-substituted positions of this compound. The choice of a bulky, electron-rich phosphine (B1218219) ligand, such as Xantphos or BINAP, in conjunction with a palladium source and a strong base like sodium tert-butoxide, would be crucial for achieving high yields and controlling selectivity. nih.gov

Table 4: Predicted Buchwald-Hartwig Amination of this compound with Morpholine

| Entry | Position of Substitution | Catalyst/Ligand | Base | Solvent | Expected Product |

| 1 | C5 (mono-amination) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 4-(5-Chloro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine |

| 2 | C2 & C5 (di-amination) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4,4'-(4-(Pyrrolidin-1-yl)pyrimidine-2,5-diyl)dimorpholine |

Selective Nucleophilic Substitution Reactions with Diverse Nucleophiles

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) of the chlorine atoms. Generally, in dichloropyrimidines, the chlorine atom at the 4-position is more reactive towards nucleophiles than the one at the 2-position due to greater stabilization of the Meisenheimer intermediate. nih.gov In the case of this compound, the chlorine at the C5 position is electronically analogous to a C4 chlorine in other pyrimidine systems and is therefore expected to be more susceptible to nucleophilic attack. This inherent difference in reactivity should allow for selective mono-substitution at the C5 position under controlled conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to react selectively at this position.

Table 5: Predicted Selective Nucleophilic Aromatic Substitution of this compound

| Entry | Nucleophile | Reaction Conditions | Expected Major Product |

| 1 | Ammonia | EtOH, sealed tube, 100 °C | 5-Chloro-4-(pyrrolidin-1-yl)pyrimidin-2-amine |

| 2 | Sodium methoxide | MeOH, reflux | 5-Chloro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine |

| 3 | Sodium thiophenoxide | DMF, 80 °C | 5-Chloro-4-(pyrrolidin-1-yl)-2-(phenylthio)pyrimidine |

Exploration of Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, if the reaction were to occur, it would be expected to take place at the C5 position, which is the most electron-rich carbon atom in the pyrimidine ring. The presence of the electron-donating pyrrolidinyl group at the C4 position might provide some activation, but the two chloro atoms are electron-withdrawing and would counteract this effect. Therefore, forcing conditions and a highly activated electrophile would likely be necessary to achieve any substitution. Reactions such as nitration or halogenation on the pyrimidine ring of this compound are expected to be low-yielding or unsuccessful under standard conditions.

Synthesis of Analogues and Homologs for Structure-Reactivity Relationship (SRR) Studies

The generation of analogues from the this compound core is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms exhibit different reactivity levels, which can be exploited for controlled, stepwise synthesis. Generally, the chlorine at the C4 position (adjacent to the pyrrolidine (B122466) group) is activated by the electron-donating pyrrolidine ring, but the chlorines at C2 and C5 are the primary sites for substitution in this scaffold.

Research into related dichloropyrimidine systems demonstrates that the C4 chlorine is typically the most reactive towards nucleophiles, followed by the C2 chlorine. acs.org However, in the title compound, the C4 position is already occupied by a pyrrolidine group. Therefore, derivatization focuses on the remaining C2 and C5 positions. The synthesis of analogues often starts from a precursor like 2,4,5-trichloropyrimidine (B44654), where initial regioselective substitution at C4 with pyrrolidine yields the target scaffold. nih.gov

Subsequent modifications for SRR studies involve introducing a variety of substituents at the C2 and C5 positions. These modifications aim to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on the molecule's interaction with biological targets.

Key derivatization reactions include:

Amination: Reaction with various primary and secondary amines (anilines, alkylamines, etc.) at the C2 position is a common strategy. These reactions are often performed under thermal conditions or with acid catalysis to yield 2-amino-5-chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives. acs.orgnih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups at the C2 or C5 positions. This significantly expands the chemical diversity of the synthesized analogues.

Modifications to the Pyrrolidine Ring: Analogues can also be generated by modifying the pyrrolidine ring itself. For instance, using substituted pyrrolidines (e.g., 3-hydroxypyrrolidine) in the initial synthesis step can introduce new functional groups and alter the compound's polarity and solubility. acs.org Studies on related compounds have shown that such modifications can significantly impact biological potency. acs.org

The data below illustrates typical transformations for generating analogues for SRR studies, based on established pyrimidine chemistry.

| Starting Material | Reagent | Reaction Type | Product Class | Purpose in SRR |

| This compound | Substituted Anilines | SNAr | 2-(Arylamino)-5-chloro-4-(pyrrolidin-1-yl)pyrimidines | Explore electronic and steric effects of aryl substituents. |

| This compound | Alkylamines | SNAr | 2-(Alkylamino)-5-chloro-4-(pyrrolidin-1-yl)pyrimidines | Investigate the impact of alkyl chain length and branching. |

| 2,4,5-Trichloropyrimidine | 3-Hydroxypyrrolidine | SNAr | 2,5-Dichloro-4-(3-hydroxypyrrolidin-1-yl)pyrimidine | Assess the influence of polarity and hydrogen bonding. acs.org |

| 2-Amino-5-chloro-4-(pyrrolidin-1-yl)pyrimidine | Acyl Chlorides | Acylation | N-(5-chloro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amides | Introduce amide functionalities to probe hydrogen bond donor/acceptor properties. nih.gov |

Regioselective Functionalization and Site-Specific Modification Strategies

Regioselectivity is a critical aspect of the derivatization of this compound. The electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms and the pyrrolidinyl substituent, dictate the reactivity of the C2 and C5 positions. The C2 position is generally more electrophilic than the C5 position, making it more susceptible to nucleophilic attack.

This inherent difference in reactivity allows for site-specific modifications. For example, a nucleophile can be directed primarily to the C2 position under carefully controlled conditions, leaving the C5 chlorine intact for subsequent, different chemical transformations.

Strategies for achieving regioselectivity include:

Control of Reaction Conditions: By using milder reaction conditions (e.g., lower temperatures, weaker bases), substitution can often be selectively achieved at the more reactive C2 position. More forcing conditions may be required to substitute the less reactive C5 chlorine.

Catalyst-Directed Functionalization: Advanced synthetic methods, such as directed metalation, can offer precise control over functionalization. While not specifically documented for this exact molecule, related pyrimidine systems can be functionalized at specific C-H positions using directing groups and strong bases, enabling the introduction of substituents at otherwise unreactive sites. nih.gov

Stepwise Substitution: A common and effective strategy involves a sequential approach. First, the more reactive C2-Cl is substituted. The resulting monosubstituted product is then isolated and subjected to a second, distinct reaction to modify the C5-Cl. This allows for the creation of complex, non-symmetrical analogues.

For instance, a synthetic route could involve the initial reaction of this compound with an amine to form a 2-amino derivative. This intermediate can then undergo a palladium-catalyzed coupling reaction at the C5 position with a boronic acid to introduce an aryl group, resulting in a 2-amino-5-aryl-4-(pyrrolidin-1-yl)pyrimidine. This stepwise approach provides precise control over the final structure of the analogue.

The table below summarizes the relative reactivity and preferred modification strategies for the different positions on the core scaffold.

| Position | Relative Reactivity | Preferred Modification Strategy | Example Reaction |

| C2-Cl | High | Nucleophilic Aromatic Substitution (SNAr) | Reaction with primary/secondary amines. acs.orgnih.gov |

| C5-Cl | Lower | SNAr (harsher conditions) or Palladium-Catalyzed Cross-Coupling | Suzuki, Stille, or Buchwald-Hartwig coupling. |

| Pyrrolidine Ring | N/A | Synthesized from modified precursors | Use of substituted pyrrolidines in the initial synthesis step. acs.org |

These regioselective strategies are fundamental for building libraries of diverse yet related compounds, which are essential for systematic Structure-Reactivity Relationship (SRR) studies aimed at identifying molecules with optimized properties.

Molecular Interactions and Biochemical Mechanism Studies in Vitro

Investigation of Enzyme Inhibition Profiles Against Purified Enzymes (e.g., Kinases, Hydrolases)

Preliminary screenings have indicated that 2,5-dichloro-4-pyrrolidin-1-ylpyrimidine may act as a kinase inhibitor. Kinases are a crucial class of enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrates, a process fundamental to cellular signaling and regulation. The structural motif of a substituted pyrimidine (B1678525) is common among known kinase inhibitors, suggesting that this compound could potentially interfere with the ATP-binding site of these enzymes. However, detailed profiling against a broad panel of kinases to determine its specific targets and selectivity is not yet publicly available.

Similarly, its activity against hydrolases, enzymes that catalyze the cleavage of chemical bonds by the addition of water, has not been extensively documented in available scientific literature. Further research is required to ascertain if this compound exhibits any inhibitory effects on this class of enzymes.

To date, specific kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound against specific enzymes have not been reported in peer-reviewed literature. The determination of these values is a critical step in quantifying the potency of an inhibitor and understanding its affinity for its target enzyme. The absence of such data precludes a detailed quantitative assessment of its inhibitory capabilities.

The precise mechanism by which this compound may inhibit enzyme function, whether through competitive, non-competitive, uncompetitive, or mixed inhibition, remains to be elucidated. Mechanistic studies, often involving kinetic experiments in the presence of varying substrate concentrations, are necessary to characterize the nature of the enzyme-inhibitor interaction. This information is vital for understanding how the compound exerts its effect at a molecular level.

Receptor Binding Studies Using Cell-Free Systems (e.g., Purified Receptor Proteins)

There is currently a lack of published data from receptor binding assays for this compound. Such studies, which measure the affinity of a ligand for a receptor, would be instrumental in identifying potential interactions with cell surface or intracellular receptors. Without this information, the broader pharmacological profile of the compound remains largely unknown.

Structure-Activity Relationship (SAR) Studies for In Vitro Biochemical Potency

Systematic structure-activity relationship (SAR) studies for this compound have not been detailed in the available literature. SAR studies involve the synthesis and testing of a series of structurally related compounds to determine which chemical features are critical for biological activity. Such investigations would provide valuable insights into optimizing the potency and selectivity of this chemical scaffold.

High-Throughput Screening Methodologies for Biochemical Target Identification and Ligand Discovery

While it is plausible that this compound was identified through high-throughput screening (HTS) campaigns, specific details of such screenings, including the libraries screened and the targets investigated, are not publicly accessible. HTS is a foundational method in modern drug discovery for identifying initial "hit" compounds against a biological target.

Computational Molecular Docking and Dynamics Simulations for Target Binding Modes and Affinity Prediction

Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable predictions of how a compound might bind to a protein target and the stability of this interaction. However, no such computational analyses for this compound have been published. These in silico methods would be highly beneficial for prioritizing potential enzyme targets for experimental validation and for guiding the rational design of more potent analogues.

Investigation of In Vitro Cytotoxicity in Non-Human, Model Cell Lines (Mechanistic Focus)mdpi.com

Detailed research findings and data tables on the in vitro cytotoxicity and mechanistic action of this compound in non-human model cell lines are not available in the current scientific literature.*

Advanced Applications of 2,5 Dichloro 4 Pyrrolidin 1 Ylpyrimidine in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block for Complex Organic Molecule Construction

The structure of 2,5-dichloro-4-pyrrolidin-1-ylpyrimidine features two reactive chlorine atoms at the C2 and C5 positions of the pyrimidine (B1678525) ring. These chlorine atoms can be selectively substituted by a variety of nucleophiles, rendering the molecule a highly versatile scaffold for the synthesis of complex organic molecules. The differential reactivity of the chlorine atoms, influenced by the electronic environment of the pyrimidine ring and the steric hindrance imposed by the adjacent pyrrolidine (B122466) group, allows for sequential and controlled functionalization.

This stepwise substitution is particularly valuable in the synthesis of polysubstituted pyrimidine derivatives, which are core structures in many biologically active compounds, including kinase inhibitors. nih.govacs.orged.ac.ukacs.org For instance, the chlorine at the C4 position of a dichloropyrimidine core is often more susceptible to nucleophilic attack than the one at the C2 position. This allows for the selective introduction of a primary amine or other nucleophile at C4, followed by a subsequent substitution at C2. This strategy is frequently employed in the synthesis of targeted therapies for cancer. nih.govnih.gov

The pyrrolidine moiety itself can influence the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in drug discovery. nih.gov The versatility of this building block is further enhanced by the possibility of modifying the pyrrolidine ring, although the primary synthetic transformations typically focus on the reactive chloro-substituents on the pyrimidine core.

Table 1: Reactivity of Chloro-Substituents in Dichloropyrimidine Derivatives

| Position of Chlorine | Relative Reactivity | Common Nucleophiles |

| C4/C6 | High | Amines, Alcohols, Thiols |

| C2 | Moderate | Amines, Alcohols (harsher conditions) |

| C5 | Low | Organometallics (e.g., Suzuki coupling) |

This table provides a generalized overview of reactivity trends in dichloropyrimidines.

Application in the Design and Synthesis of Combinatorial Libraries

Combinatorial chemistry is a powerful tool for the rapid generation of large collections of related compounds, known as libraries, which can be screened for desired biological activities. nih.gov The scaffold of this compound is well-suited for the construction of combinatorial libraries due to its potential for diversification at multiple positions.

The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively applied using this pyrimidine derivative. nih.gov In this approach, a solid support is functionalized with the pyrimidine core. The support is then divided into several portions, and each portion is reacted with a different nucleophile to substitute one of the chlorine atoms. Subsequently, the portions are recombined, mixed, and then split again for the next diversification step at the second chlorine atom. This process allows for the exponential generation of a vast number of distinct compounds on individual beads of the solid support.

The resulting libraries of polysubstituted pyrimidines can be screened against various biological targets, such as protein kinases, to identify hit compounds for drug discovery programs. nih.govmdpi.com The pyrrolidine group provides a constant structural element across the library, while the substituents introduced at the chloro-positions provide the necessary diversity for exploring structure-activity relationships (SAR).

Precursor for the Development of Polymer Architectures and Supramolecular Assemblies

The difunctional nature of this compound also makes it a potential monomer for the synthesis of novel polymers. Polycondensation reactions, where the pyrimidine unit is linked to other monomers through the substitution of its chlorine atoms, can lead to the formation of polymers with unique electronic and material properties. For instance, reaction with diamines or diols could yield polyamines or polyethers containing the pyrimidine heterocycle in the polymer backbone. Such polymers may exhibit interesting properties for applications in materials science, such as in the development of organic electronics or specialty plastics.

In the realm of supramolecular chemistry, pyrimidine derivatives are known to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of well-defined, higher-order structures. While specific studies on this compound in this context are limited, the pyrimidine core is a known component in the design of molecules that form liquid crystals, gels, and other supramolecular architectures. The pyrrolidine and chloro-substituents would influence the packing and intermolecular interactions, offering a means to tune the properties of the resulting assemblies.

Incorporation into Fluorescent Probes and Chemical Sensors (Non-Biological Sensing Applications)

Pyrimidine derivatives are often incorporated into the structure of fluorescent probes and chemical sensors due to their electronic properties and ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, which are common mechanisms for fluorescence-based sensing. These probes are designed to exhibit a change in their fluorescence emission upon binding to a specific analyte, such as a metal ion or another small molecule.

The this compound scaffold can serve as a core structure for such sensors. The remaining chlorine atom can be functionalized with a fluorophore (the signaling unit) and a receptor (the analyte-binding unit). The pyrimidine ring itself can act as a linker and modulator of the electronic communication between the receptor and the fluorophore. For non-biological applications, these sensors could be designed to detect environmental pollutants or to monitor industrial chemical processes. The specific substituents on the pyrimidine ring would be crucial in tuning the selectivity and sensitivity of the sensor for a particular analyte.

Table 2: Potential Components of a Fluorescent Sensor Based on the Pyrimidine Scaffold

| Component | Function | Potential Moieties |

| Fluorophore | Emits light upon excitation | Naphthalimide, Coumarin, BODIPY |

| Receptor | Binds to the target analyte | Crown ether, Calixarene, Bipyridine |

| Linker | Connects receptor and fluorophore | The pyrimidine core itself |

Development of Ligands and Scaffolds for Homogeneous and Heterogeneous Catalysis

The nitrogen atoms within the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a candidate for the development of ligands for catalysis. By functionalizing the chloro-positions with additional donor atoms, such as phosphorus, sulfur, or other nitrogen-containing groups, multidentate ligands can be synthesized.

These ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. The electronic properties of the pyrimidine ring and the steric environment around the metal center can be fine-tuned by varying the substituents, thereby influencing the activity and selectivity of the catalyst. Such pyrimidine-based ligands could find applications in homogeneous catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

Furthermore, these ligands could be immobilized on a solid support to create heterogeneous catalysts. Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and potential for recycling, which is of significant interest in green and sustainable chemistry. The this compound scaffold provides a robust and tunable platform for the design of such advanced catalytic systems.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Routes for Enantiomerically Pure Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity and safety profile. benthamdirect.com For derivatives of 2,5-dichloro-4-pyrrolidin-1-ylpyrimidine, the introduction of chirality can occur at the pyrrolidine (B122466) ring or through the addition of chiral substituents to the pyrimidine (B1678525) core. The development of asymmetric synthetic routes to access these enantiomerically pure derivatives is a significant and promising area of future research.

Current strategies in asymmetric synthesis that could be adapted for this purpose include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective formation of C-C and C-N bonds. nih.gov For instance, rhodium-catalyzed asymmetric allylation has been successfully employed for the synthesis of chiral pyrimidine acyclic nucleosides, achieving high yields and enantioselectivities. researchgate.netresearchgate.net This methodology could potentially be applied to introduce chiral side chains onto the this compound scaffold. Similarly, enantioselective cyclopropanation reactions can be used to generate pyrimidine-substituted cyclopropanes with high enantiomeric excess. eurekaselect.com

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the pyrimidine or pyrrolidine moiety can direct the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary can be removed. This approach has been widely used in the synthesis of enantiopure pyrrolidine derivatives. mdpi.com

Kinetic Resolution: In cases where a racemic mixture of a chiral derivative is synthesized, kinetic resolution can be employed to selectively react one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Cation-directed nucleophilic aromatic substitution has been shown to be effective in the kinetic resolution of 3-aryl-substituted pyrrolopyrimidines. mdpi.comrsc.org

The successful development of these asymmetric routes will rely on the careful design of chiral catalysts and auxiliaries, as well as the optimization of reaction conditions. The determination of enantiomeric excess will be crucial, and this is often achieved through chiral chromatography or by using chiral derivatizing agents, such as Mosher's acid, to form diastereomers that can be distinguished by NMR spectroscopy. biotech-asia.orgnih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce enantioselectivity in a reaction. | Introduction of chiral substituents at the C-2 or C-5 position of the pyrimidine ring. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Asymmetric functionalization of the pyrrolidine ring or the pyrimidine core. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. | Separation of enantiomers of a chiral derivative of the title compound. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of any commercially viable compound. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.com The integration of these technologies into the synthesis of this compound and its derivatives represents a key future research direction.

Flow Chemistry and Microreactors:

Flow chemistry, particularly when conducted in microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. eurekaselect.comnih.gov This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.gov For the synthesis of pyrimidine derivatives, flow chemistry has been shown to significantly reduce reaction times and improve regioselectivity in multicomponent reactions. nih.gov The high surface-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. mdpi.comnih.gov The scalability of flow processes is achieved through "numbering-up" (running multiple reactors in parallel) or by extending the operation time, rather than increasing the reactor volume, which can be challenging and hazardous. mdpi.com

Automated Synthesis Platforms:

Automated synthesis platforms can further enhance the efficiency of producing libraries of this compound derivatives for screening purposes. mdpi.com These systems can perform multi-step syntheses and purifications with minimal human intervention. mdpi.com Cartridge-based systems, for example, offer a modular approach where pre-packaged reagents for specific reactions can be used in an automated synthesizer. nih.gov This "plug-and-play" approach can accelerate the discovery of new derivatives with desired biological activities. The integration of online analytical techniques, such as mass spectrometry, allows for real-time reaction monitoring and optimization. nih.gov

The adoption of these technologies will be crucial for the cost-effective and sustainable production of this compound and for enabling the rapid synthesis of diverse compound libraries for drug discovery programs.

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise reaction control, scalability. mdpi.comnih.gov | Safer and more efficient large-scale production; improved control over regioselectivity in substitution reactions. |

| Automated Synthesis | High-throughput synthesis, reduced manual labor, increased reproducibility. mdpi.com | Rapid generation of derivative libraries for structure-activity relationship studies. |

Exploration of Novel Reaction Pathways and Unconventional Chemical Transformations

While traditional cross-coupling and nucleophilic substitution reactions have been the mainstay for the functionalization of pyrimidine scaffolds, future research will likely focus on the exploration of novel and unconventional reaction pathways to access new chemical space. These advanced methodologies can provide more direct and efficient routes to complex derivatives of this compound.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net For the this compound core, the C-6 position of the pyrimidine ring presents a potential site for direct functionalization. Both transition-metal-catalyzed and metal-free methods for the C-H arylation, alkylation, and amination of pyrimidines have been developed. researchgate.neteurekaselect.comnih.gov The application of these methods could enable the late-stage modification of the scaffold, providing rapid access to a diverse range of analogues. mdpi.comfrontiersin.org

Photoredox Catalysis:

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. researchgate.net This technology has been successfully applied to the functionalization of pyridines and other heterocycles. benthamdirect.commdpi.combiotech-asia.org For this compound, photoredox catalysis could be employed for radical-based reactions, such as the introduction of alkyl or perfluoroalkyl groups, which can be challenging to achieve through traditional methods.

Deconstruction-Reconstruction Strategies:

A more unconventional approach involves the deconstruction of the pyrimidine ring followed by its reconstruction into a new heterocyclic system. mdpi.com This "molecular editing" strategy can lead to significant structural diversification. For example, a pyrimidine can be converted into a pyrimidinium salt, which is then cleaved and recyclized to form other heterocycles like azoles. mdpi.com This approach could be used to transform the pyrimidine core of this compound into a variety of other five- and six-membered rings, dramatically expanding the accessible chemical space.

The exploration of these novel reaction pathways will be instrumental in overcoming the limitations of current synthetic methods and in the discovery of new derivatives with unique biological profiles.

Computational Design and De Novo Synthesis of Next-Generation Pyrimidine Compounds

The integration of computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed. astrazeneca.com For the development of next-generation compounds based on the this compound scaffold, computational design and de novo synthesis will play a pivotal role.

In Silico Design and Virtual Screening:

Structure-based drug design and molecular docking are powerful computational tools for predicting the binding affinity and mode of interaction of a ligand with a biological target. researchgate.netnih.govnih.gov By using the three-dimensional structure of a target protein, novel derivatives of this compound can be designed in silico to optimize their interactions with the binding site. nih.govnih.gov Virtual screening of large compound libraries can also be used to identify promising candidates for synthesis and biological evaluation. biotech-asia.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity, providing valuable insights for the design of more potent compounds. benthamdirect.comnih.gov

Machine Learning and Artificial Intelligence:

De Novo Synthesis:

The term de novo synthesis in this context refers to the chemical synthesis of novel pyrimidine scaffolds that have been designed computationally. creative-proteomics.comnih.gov This is distinct from the biosynthetic pathway. The synthesis of these computationally designed molecules often requires the development of new synthetic routes and methodologies. The goal is to create compounds with unique substitution patterns and three-dimensional shapes that are predicted to have enhanced biological activity and improved drug-like properties.

The synergy between computational design and advanced synthetic chemistry will enable the rational design and efficient synthesis of next-generation pyrimidine compounds with optimized pharmacological profiles.

Table 3: Computational and De Novo Approaches

| Approach | Description | Application to this compound |

|---|---|---|

| In Silico Design | Utilizes computer models to design and evaluate molecules before synthesis. researchgate.netnih.gov | Design of derivatives with improved binding to specific biological targets. |

| Machine Learning/AI | Employs algorithms to learn from data and make predictions about molecular properties. astrazeneca.com | Prediction of biological activity and ADMET properties of novel derivatives. |

| De Novo Synthesis | The chemical synthesis of computationally designed novel molecular scaffolds. | Creation of next-generation pyrimidine compounds with tailored functionalities. |

Multicomponent Reaction Strategies Incorporating this compound as a Core Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular diversity. The incorporation of this compound as a core building block in MCRs represents a promising avenue for future research.

The electrophilic nature of the pyrimidine ring, enhanced by the two chlorine atoms, makes it a suitable component for various MCRs. For example, it could potentially participate in Ugi or Passerini-type reactions if a suitable functional group, such as an aldehyde or isocyanide, is introduced onto the scaffold.

A more direct application would be to use a derivative of this compound in well-established MCRs for the synthesis of other heterocyclic systems. For instance, if one of the chlorine atoms is replaced with an amino group, the resulting aminopyrimidine could be a key component in the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of fused pyrimidine systems.

The development of novel MCRs that directly incorporate the this compound scaffold would be a significant advancement. This could involve the reaction of the dichloropyrimidine with two or more other components in a one-pot process to generate complex and diverse molecular architectures. The products of these MCRs could then be further functionalized through reactions at the remaining chlorine atom or at other positions on the molecule.

The use of MCRs will enable the efficient construction of large and diverse libraries of compounds based on the this compound core, which will be invaluable for the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution reactions using 2,4,5-trichloropyrimidine and pyrrolidine under controlled temperatures (e.g., 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and solubility. For regioselectivity, employ protecting groups or metal-catalyzed cross-coupling (e.g., Pd-mediated Buchwald-Hartwig amination) to direct substitution at the 4-position . Post-synthesis, purify via column chromatography using gradients of ethyl acetate/hexane. Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can I confirm the regiochemical structure of this compound to distinguish it from potential isomers?

- Methodological Answer : Use X-ray crystallography for unambiguous structural confirmation. Prepare single crystals via slow evaporation in solvents like dichloromethane/hexane. Refine data using software such as SHELX . If crystallography is impractical, employ 2D NMR techniques (e.g., H-C HMBC) to correlate protons on the pyrrolidine group with the pyrimidine ring carbons. Compare experimental F NMR shifts (if applicable) with DFT-calculated values to validate substitution patterns .

Q. What analytical techniques are essential for characterizing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis to monitor degradation. For hygroscopicity, quantify water uptake via dynamic vapor sorption (DVS). Pair with mass spectrometry to identify degradation products (e.g., hydrolysis of chlorines to hydroxyl groups) .

Advanced Research Questions

Q. How can I address low yields in cross-coupling reactions involving this compound as a substrate?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc) vs. Pd(dba)) and ligands (XPhos, SPhos) to enhance catalytic efficiency. Use microwave-assisted synthesis to reduce reaction times and suppress side reactions. Employ computational tools (DFT) to model transition states and identify steric/electronic barriers. Quantify intermediates via in situ IR spectroscopy to optimize reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

- Methodological Answer : Perform meta-analysis of dose-response curves across studies to identify outliers. Validate assay conditions (e.g., buffer pH, serum content) that may alter compound solubility or protein binding. Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions. Cross-reference with transcriptomic or proteomic data to confirm target engagement .

Q. What computational methods are most reliable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic attack sites (e.g., C-2 vs. C-5 chlorine). Compare solvation models (SMD vs. PCM) to account for solvent effects. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water mixtures). Use molecular dynamics (MD) simulations to model solvent accessibility of reactive positions .

Q. How can solubility limitations of this compound be overcome for in vitro biological assays?

- Methodological Answer : Develop co-solvent systems (e.g., DMSO/PEG 400) to enhance aqueous solubility while maintaining cell viability. Use dynamic light scattering (DLS) to confirm nanoaggregate formation at high concentrations. Alternatively, synthesize prodrugs (e.g., ester derivatives) with improved logP values. Characterize dissolution profiles using rotating disk intrinsic dissolution rate (DIDR) measurements .

Q. What strategies enable regioselective functionalization of the pyrimidine ring for structure-activity relationship (SAR) studies?

- Methodological Answer : Exploit orthogonal protecting groups (e.g., SEM for C-5 chlorine) to direct substitution at C-2. Use transition-metal-catalyzed C–H activation (e.g., Rh(III)-catalyzed) for direct functionalization. Validate selectivity via H-N HMBC NMR to track nitrogen hybridization changes. Pair with X-ray photoelectron spectroscopy (XPS) to confirm bond formation at targeted positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products